molecular formula C10H10ClNOS B14716625 N-(4-chlorophenyl)-3-oxobutanethioamide CAS No. 13806-82-1

N-(4-chlorophenyl)-3-oxobutanethioamide

Cat. No.: B14716625
CAS No.: 13806-82-1
M. Wt: 227.71 g/mol
InChI Key: ZPRBWSIUXBWCBA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-oxobutanethioamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a thioamide, it features a thiocarbonyl (C=S) functional group, which is a key pharmacophore in several classes of therapeutic agents. Thioamide-based drugs, such as the antithyroid agents propylthiouracil and methimazole, are known to inhibit enzymes like thyroid peroxidase, thereby reducing thyroid hormone synthesis . Furthermore, the thioamide structure has been associated with the inhibition of vitamin K epoxide reductase, an enzyme critical to the blood coagulation cascade, suggesting potential research applications for this compound in studying coagulation disorders and metabolic pathways . The structural backbone of this molecule, characterized by a chlorophenyl ring linked to a 3-oxobutanethioamide chain, provides a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, physicochemical properties, and potential as a precursor in the synthesis of more complex bioactive molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

13806-82-1

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-oxobutanethioamide

InChI

InChI=1S/C10H10ClNOS/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)

InChI Key

ZPRBWSIUXBWCBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-oxobutanethioamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by the introduction of a thioamide group. One common method involves the reaction of 4-chloroaniline with acetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then treated with Lawesson’s reagent to introduce the thioamide group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-chlorophenyl)-3-oxobutanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

Key Finding: The size and position of halogen substituents on the phenyl ring influence bioactivity minimally in some contexts. For example, halogen-substituted maleimides showed comparable inhibition of monoacylglycerol lipase (MGL), regardless of halogen size (Table 1):

Compound Substituent IC50 (μM) Reference
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Chlorophenyl)maleimide Cl 7.24
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34

This suggests that electronic effects (e.g., electronegativity) may outweigh steric factors in these systems.

Role of Electron-Withdrawing Groups

Key Finding : The 4-chlorophenyl group enhances antibacterial activity in isatin Schiff base derivatives. Compounds with electron-withdrawing groups (e.g., Cl) exhibited superior activity compared to electron-releasing groups . For instance:

  • (2Z)-3-(4-Chlorophenyl)-N-{4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenyl}acrylamide showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Heterocyclic Derivatives with 4-Chlorophenyl Moieties

Key Finding : Pyridine- and triazine-containing compounds with 4-chlorophenyl groups demonstrated antifungal activity. For example:

  • 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one inhibited Candida albicans growth, attributed to the para-substituted aromatic moiety and heterocyclic core .

Thioamide vs. Amide Functional Groups

While direct data on the thioamide derivative is absent, general chemical principles suggest:

  • However, thioamides may exhibit reduced metabolic stability compared to amides, impacting pharmacokinetics.

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